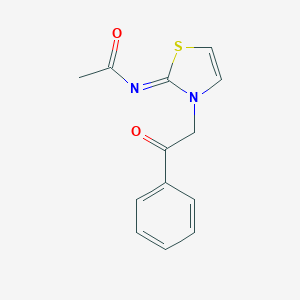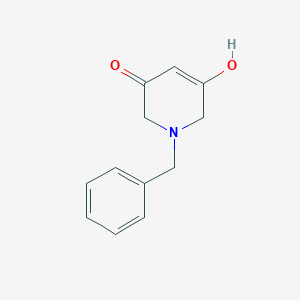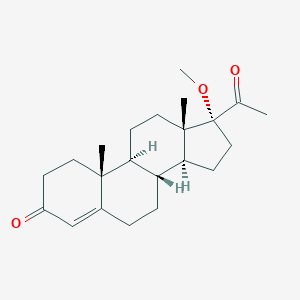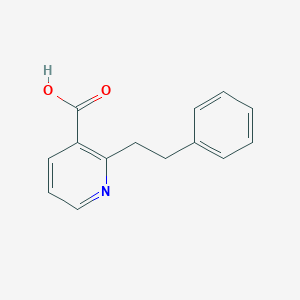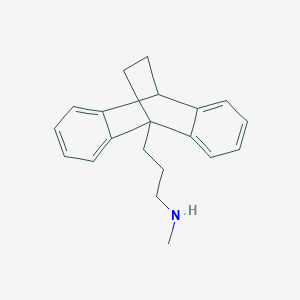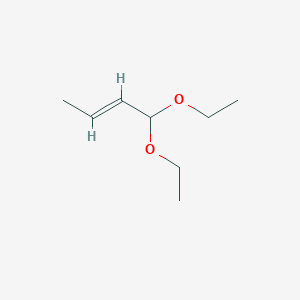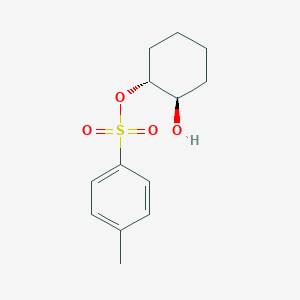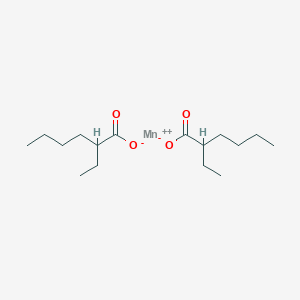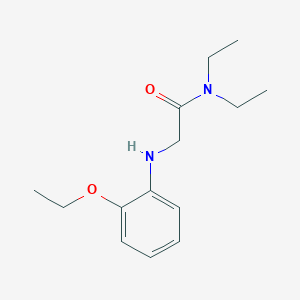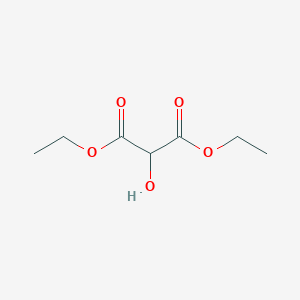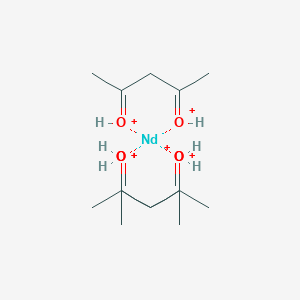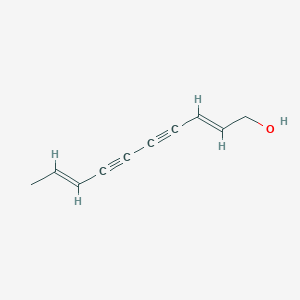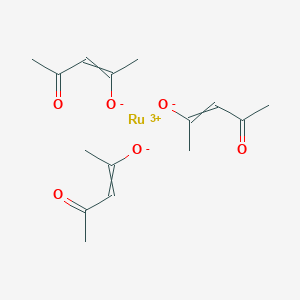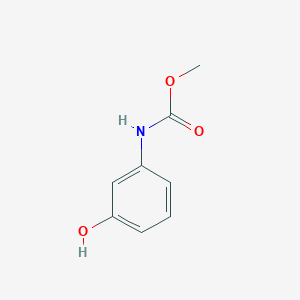
Methyl (3-hydroxyphenyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl (3-hydroxyphenyl)carbamate and its derivatives involves several chemical reactions, including Diels-Alder reactions, alkylation, and condensation processes. For example, the synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives was achieved using a Diels-Alder reaction (Anderson & Mulumba, 1984). Another method involves the alkylation of methyl-N-(4-hydroxyphenyl)carbamate with (chloromethyl)oxirane in acetone in the presence of K2CO3 to prepare methyl-N-[4-(2,3-epoxypropoxy)phenyl]carbamate, followed by aminolysis to afford methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates (Velikorodov, 2004).
Molecular Structure Analysis
Molecular structure analysis of Methyl (3-hydroxyphenyl)carbamate and its derivatives often employs techniques such as IR spectroscopy and single-crystal data to determine the structure and conformation of the molecules. For instance, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was characterized by IR spectroscopy, and its crystal structure was determined from single-crystal data, revealing that molecules are linked by N—H⋯O hydrogen bonds (Yaman et al., 2019).
Chemical Reactions and Properties
Methyl (3-hydroxyphenyl)carbamate participates in various chemical reactions, including condensation with ethyl acetoacetate and ethyl benzoylacetate, leading to the formation of methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates (Velikorodov & Imasheva, 2008). This reactivity is indicative of its potential in synthesizing heterocyclic compounds with significant biological activity.
Physical Properties Analysis
The physical properties of Methyl (3-hydroxyphenyl)carbamate derivatives, such as their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, specific studies focusing on the comprehensive physical properties analysis of Methyl (3-hydroxyphenyl)carbamate were not identified in the provided literature.
Chemical Properties Analysis
The chemical properties of Methyl (3-hydroxyphenyl)carbamate, including its reactivity with various chemical agents, stability under different conditions, and potential for further chemical modifications, are essential for its application in the synthesis of biologically active compounds. For example, the synthesis and bioevaluation of carbamate derivatives against root-knot nematode (Meloidogyne javanica) showed that incorporating carbamoyloxy moiety in 2-propen-1-ones enhanced the activity, demonstrating the compound's chemical versatility (Kumari, Singh, & Walia, 2014).
Applications De Recherche Scientifique
1. Synthesis of Five-Membered Cyclic Carbonates and Carbamates
- Application Summary: Methyl (3-hydroxyphenyl)carbamate is used in the synthesis of five-membered cyclic carbonates and carbamates. These compounds have found a wide range of applications in drug design, medicinal chemistry, material science, and the polymer industry .
- Methods of Application: The development of new catalytic carbonate and carbamate forming reactions, which employ carbon dioxide as a cheap, green, abundant, and easily available reagent, would thus represent an ideal substitution for existing methods .
- Results or Outcomes: The advancements in the catalytic conversion of allylic and propargylic alcohols and amines to corresponding five-membered cyclic carbonates and carbamates are summarized .
2. Antitubercular Agents
- Application Summary: (3-benzyl-5-hydroxyphenyl)carbamates, a derivative of Methyl (3-hydroxyphenyl)carbamate, were found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .
- Methods of Application: A series of 3-amino-5-benzylphenol derivatives were designed and synthesized .
- Results or Outcomes: The privileged compounds 3i and 3l showed moderate cytotoxicity against cell line A549. Compound 3l also exhibited potent in vivo inhibitory activity on a mouse infection model via the oral administration .
3. Inhibitory Activity Against M. Tuberculosis
- Application Summary: Methyl carbamate derivatives have been found to exert inhibitory activity against M. tuberculosis .
- Methods of Application: A series of methyl carbamate derivatives were synthesized and their inhibitory activity was tested .
- Results or Outcomes: The methyl carbamate had a low inhibitory activity (MIC = 25 μg/mL), but ethyl and t-butyl carbamates showed improved activity (MIC = 5 μg/mL) .
4. Carbofuran Degradation
- Application Summary: In Novosphingobium sp. FND-3, carbofuran degradation has been proposed by three distinct routes, one of which involves the hydrolysis of the carbamate ester linkage to form carbofuran phenol .
- Methods of Application: The degradation of carbofuran, a carbamate pesticide, is studied in Novosphingobium sp. FND-3 .
- Results or Outcomes: The study provides insights into the metabolic pathways involved in carbofuran degradation .
5. Synthesis of Other Chemical Compounds
- Application Summary: Methyl (3-hydroxyphenyl)carbamate is used in the synthesis of other chemical compounds .
- Methods of Application: The compound is used as a starting material or intermediate in the synthesis of other chemical compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process .
6. Pesticide Degradation
- Application Summary: In Novosphingobium sp. FND-3, carbofuran degradation has been proposed by three distinct routes, one of which involves the hydrolysis of the carbamate ester linkage to form carbofuran phenol .
- Methods of Application: The degradation of carbofuran, a carbamate pesticide, is studied in Novosphingobium sp. FND-3 .
- Results or Outcomes: The study provides insights into the metabolic pathways involved in carbofuran degradation .
Safety And Hazards
“Methyl (3-hydroxyphenyl)carbamate” is classified as a potentially hazardous substance. It may cause skin irritation, allergic skin reaction, and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it .
Orientations Futures
“Methyl (3-hydroxyphenyl)carbamate” and its derivatives have shown potential in various fields. For instance, some (3-benzyl-5-hydroxyphenyl)carbamates have shown potent in vitro inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that 3-hydroxyphenylcarbamates could be a new class of antitubercular agents .
Propriétés
IUPAC Name |
methyl N-(3-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQCJGNKKIRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159967 | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-hydroxyphenyl)carbamate | |
CAS RN |
13683-89-1 | |
| Record name | Methyl N-(3-hydroxyphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13683-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilic acid, m-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3-hydroxyphenyl)-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



